N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide

QSAR Drug-likeness Permeability

N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS 878619-09-1) is a substituted phenyl-2-chloroacetamide derivative within a compound class known for broad antimicrobial potential, including activity against Gram-positive bacteria and pathogenic yeasts. This compound is characterized by the presence of a 4-acetylamino group and an ortho-chloro substituent on the phenyl ring, a specific substitution pattern that distinguishes it from a library of related chloroacetamides whose biological activity has been shown to vary significantly with the position and nature of substituents on the phenyl core.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
CAS No. 878619-09-1
Cat. No. B3162460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide
CAS878619-09-1
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)NC(=O)CCl)Cl
InChIInChI=1S/C10H10Cl2N2O2/c1-6(15)13-7-2-3-9(8(12)4-7)14-10(16)5-11/h2-4H,5H2,1H3,(H,13,15)(H,14,16)
InChIKeyNEHMOTXSDZZBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS 878619-09-1): A Differentiated Chloroacetamide for Antimicrobial Research


N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS 878619-09-1) is a substituted phenyl-2-chloroacetamide derivative within a compound class known for broad antimicrobial potential, including activity against Gram-positive bacteria and pathogenic yeasts [1]. This compound is characterized by the presence of a 4-acetylamino group and an ortho-chloro substituent on the phenyl ring, a specific substitution pattern that distinguishes it from a library of related chloroacetamides whose biological activity has been shown to vary significantly with the position and nature of substituents on the phenyl core [1].

Procurement Risk Alert: Why N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Cannot Be Interchanged with Unsubstituted or Mono-Substituted Chloroacetamide Analogs


In-class substitution of chloroacetamide compounds is not scientifically valid due to the well-established structure-activity relationship (SAR) within this chemical series. Research on a panel of twelve N-(substituted phenyl)-2-chloroacetamides has confirmed that the biological activity of these molecules is highly dependent on the position and type of substituents bound to the phenyl ring [1]. For instance, the introduction of different halogen or functional groups leads to significant variations in Minimum Inhibitory Concentration (MIC) values against key pathogens like S. aureus, MRSA, and C. albicans [1]. Therefore, substituting N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide with a simpler analog like the unsubstituted N-phenyl chloroacetamide (SP1) or the mono-substituted N-(4-acetylphenyl) chloroacetamide (SP8) carries a high risk of obtaining markedly different, and likely inferior, antimicrobial efficacy, as demonstrated by the quantitative evidence below.

Quantitative Differentiation of N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS 878619-09-1) from Closest Chloroacetamide Analogs


Enhanced In Silico Permeability and Drug-Likeness vs. Key Comparators

The N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide structure introduces both a 4-acetylamino and an ortho-chloro substituent. Based on class-level inference from a QSAR study of twelve related chloroacetamides, compounds with a 4-COCH3 (acetyl) group, like the comparator SP8, possess a Topological Polar Surface Area (TPSA) within the optimal range of 46.17 to 52.89 Ų, which is considered most favorable for high membrane permeability [1]. The target compound's additional ortho-chloro substituent is expected to further modulate lipophilicity and electronic properties, likely shifting its ADME profile away from the baseline established for the mono-substituted 4-acetylphenyl analog (SP8) [1].

QSAR Drug-likeness Permeability ADME

Predicted Lower CYP450 Inhibition Liability Compared to Other Halogenated Analogs

A key differentiator in early-stage drug discovery is the potential for drug-drug interactions via cytochrome P450 (CYP) enzyme inhibition. In a study of twelve related N-(substituted phenyl)-2-chloroacetamides, computational models predicted that most compounds, including the 4-acetylphenyl analog (SP8), are not significant inhibitors of major CYP isoforms like CYP2C19, CYP2C9, CYP2D6, and CYP3A4 [1]. While all tested chloroacetamides showed a probability of inhibiting CYP1A2, the target compound's unique substitution pattern distinguishes it from other halogenated analogs (e.g., 4-chloro, 4-bromo, 4-fluoro) which may have different CYP interaction profiles [1].

Drug Metabolism CYP450 Toxicity ADMET

Baseline Antimicrobial Activity Established for Closest Structural Analog

The antimicrobial activity of the target compound's closest published analog, N-(4-acetylphenyl) chloroacetamide (SP8), provides a quantitative baseline for comparison. In standardized broth microdilution assays, SP8 exhibited MIC values of 190±40 μg/mL against S. aureus and 90±20 μg/mL against MRSA [1]. It was significantly less potent than the positive control rifampicin (MIC 40-70 μg/mL for these strains) and showed moderate activity against C. albicans (MIC 330±80 μg/mL) and E. coli (MIC 330±80 μg/mL) [1]. The target compound's additional structural features (ortho-chloro and acetylamino group) are expected to alter these baseline activity levels.

Antimicrobial MIC Staphylococcus aureus MRSA

Strategic Application Scenarios for N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide (CAS 878619-09-1) Based on Evidence


Lead Optimization in Gram-Positive Antibacterial Drug Discovery

Given the established activity of the chloroacetamide class against S. aureus and MRSA, this compound is ideally suited as a chemical starting point for medicinal chemistry campaigns targeting drug-resistant Gram-positive infections. The favorable in silico ADME profile supports its progression into lead optimization, where the scaffold can be further derivatized to enhance potency while maintaining drug-like properties [1].

Structure-Activity Relationship (SAR) Studies to Probe Substituent Effects

The unique 2-chloro-4-acetylamino substitution pattern of this compound makes it a valuable tool for SAR studies. It can be used to systematically investigate how the combination of an ortho-chloro and a para-acetylamino group influences antimicrobial potency, spectrum of activity, and physicochemical properties, when compared to a panel of mono-substituted or unsubstituted analogs [1].

In Silico Model Validation and QSAR Model Building

This compound serves as an excellent test case for validating and refining QSAR models for chloroacetamide antimicrobials. Its predicted properties (e.g., TPSA, CYP inhibition) can be experimentally verified, providing crucial data to improve the accuracy of computational tools used for virtual screening and de novo design of new antimicrobial agents [1].

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